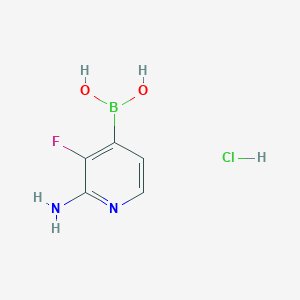
2-アミノ-3-フルオロピリジン-4-ボロン酸塩酸塩
概要
説明
“2-Amino-3-fluoropyridine-4-boronic acid hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Amino-3-fluoropyridine-4-boronic acid hydrochloride”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .作用機序
Target of Action
The primary target of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is recommended to be stored under low temperature, dry, and light-avoiding conditions . This suggests that the compound’s stability and bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The action of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is influenced by environmental factors such as temperature, humidity, and light . These factors can affect the compound’s stability, efficacy, and action .
実験室実験の利点と制限
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and it can be difficult to purify.
将来の方向性
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride has a wide range of potential applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. In the future, it could be used in the synthesis of more complex molecules, such as peptides and proteins. In addition, it could be used in the synthesis of novel drugs and therapeutics. Furthermore, its anti-bacterial and anti-inflammatory properties could be explored further, with a view to developing new treatments for infectious diseases. Finally, its use in the synthesis of polymers and other materials could be explored, with a view to developing new materials with improved properties.
科学的研究の応用
医薬品研究
2-アミノ-3-フルオロピリジン-4-ボロン酸塩酸塩: は、医薬品研究における貴重な中間体です。 これは、がんなどの疾患に対する潜在的な治療効果を持つものなど、さまざまな生物学的に活性な化合物の合成に使用されます 。 たとえば、これは、安定性とバイオアベイラビリティが向上したため、しばしば医薬品に組み込まれているフッ素化ピリジンを作成するために使用できます .
農学
農業分野では、この化合物は、除草剤や殺虫剤の開発のための前駆体として役立ちます 。 農薬のリード構造にフッ素原子を導入すると、物理的、生物学的、および環境的特性が大幅に向上する場合があります .
材料科学
2-アミノ-3-フルオロピリジン-4-ボロン酸塩酸塩: は、特に特定の電子または光学特性を持つ新素材の開発において、材料科学に応用されています。 鈴木-宮浦カップリングなどの触媒プロセスにおけるその役割は、高度な材料で使用できる複雑な分子を作成するために不可欠です .
化学合成
この化合物は、さまざまなカップリング反応における反応物として、化学合成で広く使用されています。 これは、特に鈴木-宮浦カップリングにおいて重要であり、これは複雑な有機分子の合成の基本である炭素-炭素結合を形成するための広く適用される方法です .
生化学
生化学では、2-アミノ-3-フルオロピリジン-4-ボロン酸塩酸塩 は、2型糖尿病やアルツハイマー病など、いくつかの疾患に関与しているグリコーゲンシンターゼキナーゼ3などの酵素を阻害できる分子の合成に関与しています 。 これにより、新しい治療法を開発するための貴重なツールとなります。
環境科学
環境科学における特定のアプリケーションは直接言及されていませんが、この化合物から誘導できるフッ素化ピリジンの合成は、環境に優しい製品を作成する役割を果たしています。 これらの製品には、さまざまな産業で使用される従来の化学物質の毒性が低い代替品が含まれる場合があります .
生化学分析
Biochemical Properties
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in catalysis and molecular recognition processes. For example, the boronic acid group can bind to serine residues in enzymes, modulating their activity and influencing biochemical pathways .
Cellular Effects
The effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with hydroxyl groups on serine and threonine residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and modulating the activity of transcription factors. These molecular interactions are critical for the compound’s role in regulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that participate in biochemical reactions. These metabolic pathways are essential for the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular proteins and membranes, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .
特性
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXCGHQEPZFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096336-63-7 | |
| Record name | Boronic acid, B-(2-amino-3-fluoro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)
![Quinolinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B1653965.png)



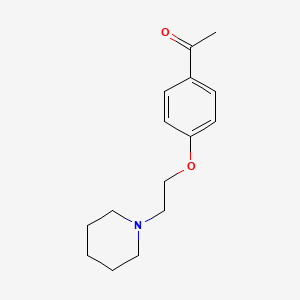
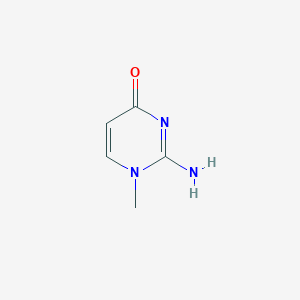
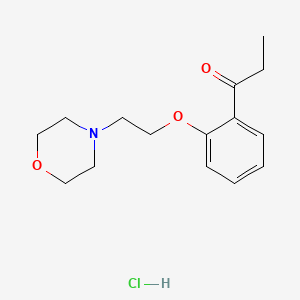
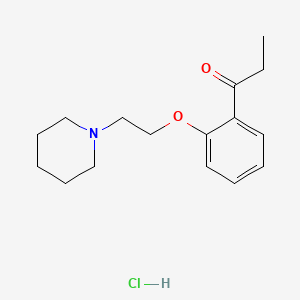
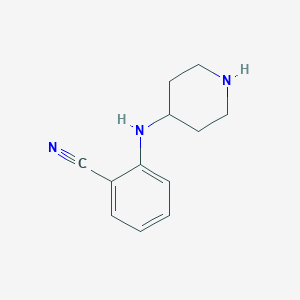

![1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1653981.png)
